molecular formula C6H7IN2 B1411340 5-Iodomethyl-2-methyl-pyrimidine CAS No. 2090297-94-0

5-Iodomethyl-2-methyl-pyrimidine

Cat. No.: B1411340
CAS No.: 2090297-94-0
M. Wt: 234.04 g/mol
InChI Key: AIHCEZXGGJQCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodomethyl-2-methyl-pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodomethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodomethyl-2-methyl-pyrimidine typically involves the iodination of 2-methyl-pyrimidine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an inert solvent such as acetonitrile, under mild conditions, to achieve selective iodination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodomethyl-2-methyl-pyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to remove the iodine atom.

    Cross-Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed:

  • Substituted pyrimidines with various functional groups replacing the iodine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Iodomethyl-2-methyl-pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of antiviral, anticancer, or antimicrobial agents due to the bioactivity associated with pyrimidine derivatives.

Industry: The compound finds applications in the development of materials with specific electronic or optical properties. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Iodomethyl-2-methyl-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds with target molecules.

Comparison with Similar Compounds

    2-Methyl-5-chloromethyl-pyrimidine: Similar structure with a chlorine atom instead of iodine.

    2-Methyl-5-bromomethyl-pyrimidine: Similar structure with a bromine atom instead of iodine.

    2-Methyl-5-methylthio-pyrimidine: Similar structure with a methylthio group instead of iodine.

Uniqueness: 5-Iodomethyl-2-methyl-pyrimidine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination or cross-coupling. The iodine atom also imparts distinct electronic properties to the compound, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-(iodomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHCEZXGGJQCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 2
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 3
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 4
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 5
5-Iodomethyl-2-methyl-pyrimidine
Reactant of Route 6
5-Iodomethyl-2-methyl-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.